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Abstract

This technical guide provides a comprehensive overview of 3-diethylaminophenol (CAS No.

91-68-9), a crucial chemical intermediate in the synthesis of various dyes and pharmaceutical

compounds.[1] The document is tailored for researchers, scientists, and drug development

professionals, offering an in-depth exploration of its physicochemical properties, established

synthesis protocols, and a methodological framework for its theoretical investigation using

computational chemistry. Key quantitative data are systematically organized into tables for

clarity and comparative analysis. Detailed experimental and computational protocols are

provided, accompanied by workflow visualizations using Graphviz to illustrate logical and

procedural relationships. The guide focuses on the application of Density Functional Theory

(DFT) to elucidate the molecular structure, vibrational spectra, and electronic properties of 3-
diethylaminophenol, thereby providing a foundational understanding for its application in

advanced materials and drug design.

Introduction
3-Diethylaminophenol, also known as N,N-Diethyl-3-aminophenol, is an aromatic organic

compound featuring both a hydroxyl and a diethylamino functional group attached to a benzene

ring.[2] Its unique structure makes it a versatile precursor in organic synthesis. It is a primary

raw material for producing rhodamine derivatives and other fluorescent dyes like Nile Red.[3] In

the pharmaceutical sector, it serves as a key building block for creating more complex

molecules that may form the core of active pharmaceutical ingredients (APIs).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b049911?utm_src=pdf-interest
https://www.benchchem.com/product/b049911?utm_src=pdf-body
https://www.nbinno.com/article/dye-intermediates/3-diethylaminophenol-pharmaceutical-synthesis-sourcing-guide-st
https://www.benchchem.com/product/b049911?utm_src=pdf-body
https://www.benchchem.com/product/b049911?utm_src=pdf-body
https://www.benchchem.com/product/b049911?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=91-68-9&Units=SI&cMS=on
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4377616.htm
https://www.nbinno.com/article/dye-intermediates/3-diethylaminophenol-pharmaceutical-synthesis-sourcing-guide-st
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The study of 3-diethylaminophenol through theoretical and computational methods is

essential for predicting its reactivity, stability, and electronic characteristics.[4][5] Techniques

such as Density Functional Theory (DFT) allow for the precise modeling of its geometric

structure, vibrational frequencies (infrared and Raman spectra), and frontier molecular orbitals

(HOMO-LUMO).[6][7] This in-silico approach, when combined with experimental data, provides

a powerful toolset for understanding structure-property relationships, which is invaluable for

designing novel molecules with tailored functions in drug development and materials science.

Physicochemical Properties
The fundamental physical and chemical properties of 3-diethylaminophenol are summarized

below. These values are compiled from various chemical databases and literature sources.[3]

[8][9][10]

Property Value Reference(s)

CAS Number 91-68-9 [2]

Molecular Formula C₁₀H₁₅NO [11]

Molecular Weight 165.23 g/mol [11]

Appearance
Grey-brown to rose or red

flakes or granules
[3][10]

Melting Point 69-72 °C (lit.) [9][10][12]

Boiling Point 170 °C at 15 mmHg (lit.) [9][10][12]

Density
~1.0203 g/cm³ (rough

estimate)
[9][10]

Water Solubility <0.1 g/100 mL at 20.5 °C [3][10]

pKa 10.08 ± 0.10 (Predicted) [10]

Flash Point 141 °C [3][10]

LogP 0.929 at 23 °C [3]
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The synthesis of 3-diethylaminophenol is well-established, with several methods reported in

the literature. A common and efficient approach involves the Raney Ni-catalyzed amination of

resorcinol with diethylamine.[13][14]

Experimental Protocol: Synthesis via Catalytic
Amination
This protocol details the synthesis of 3-diethylaminophenol from resorcinol and diethylamine.

[13]

Reactant Preparation: To a 100 mL autoclave, add resorcinol (2.2 g, 20 mmol), diethylamine

(30 mmol), and Raney Ni catalyst (110 mg).

Solvent Addition: Add 50 mL of water as the solvent.

Inerting the Atmosphere: Seal the autoclave and replace the internal air with hydrogen gas

three times. Maintain a final hydrogen pressure of 0.05 MPa.

Reaction Conditions: Rapidly heat the reaction mixture to 200 °C and maintain this

temperature while stirring for 3 hours.

Work-up and Extraction: After the reaction, cool the mixture to room temperature. Extract the

product with n-butyl acetate.

Drying and Concentration: Collect the organic layer and dry it with anhydrous magnesium

sulfate. Filter the solution and concentrate it to obtain the crude product.

Purification: Purify the crude product using silica gel column chromatography with a

petroleum ether/ethyl acetate (3:1, v/v) eluent to yield the final product.
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Caption: Workflow for the synthesis of 3-diethylaminophenol.
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Experimental Protocol: Structural Characterization
Following synthesis and purification, the identity and purity of the compound must be confirmed

using standard analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: Record the IR spectrum of the sample

(e.g., using a KBr-pellet technique) to identify characteristic functional group vibrations (O-H,

C-N, aromatic C-H, etc.).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable

deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the

molecular structure and arrangement of protons and carbon atoms.[15]

Mass Spectrometry (MS): Analyze the sample to determine its molecular weight and

fragmentation pattern, confirming the molecular formula.[16]
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Caption: General workflow for the structural characterization.

Theoretical Studies: A Methodological Approach
Theoretical studies using quantum chemical calculations provide deep insights into the

molecular properties of 3-diethylaminophenol.[17] Density Functional Theory (DFT) is a
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robust method for this purpose.[4]

Computational Protocol: DFT Study
This protocol outlines the standard steps for performing a DFT-based theoretical analysis.

Software: Utilize a quantum chemistry software package such as Gaussian.[18][19]

Method Selection: Employ a hybrid functional, such as B3LYP, which is known to provide a

good balance of accuracy and computational cost for organic molecules.[6][7]

Basis Set Selection: Use a Pople-style basis set, such as 6-311++G(d,p), which is sufficiently

flexible to describe the electronic structure accurately.[6][7]

Geometry Optimization: Perform a full geometry optimization of the molecule in the gas

phase or with a solvent model (e.g., PCM for water) to find the lowest energy conformation.

Vibrational Frequency Calculation: Conduct a frequency analysis on the optimized geometry.

The absence of imaginary frequencies confirms that the structure is a true energy minimum.

This step also yields theoretical IR and Raman spectra.[20]

Electronic Property Analysis: Based on the optimized structure, perform subsequent

calculations such as Natural Bond Orbital (NBO) analysis for charge distribution and Frontier

Molecular Orbital (FMO) analysis for HOMO-LUMO energies.[19][21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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